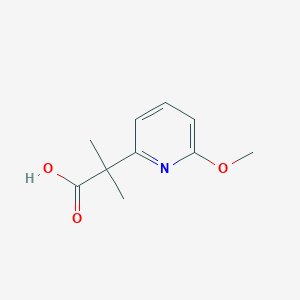

4-Bromo-5-iodothiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

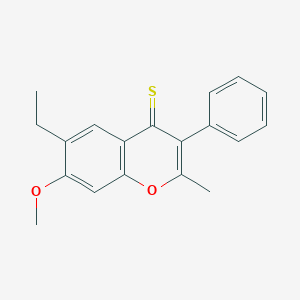

4-Bromo-5-iodothiophene-2-carboxylic acid is a halogenated thiophene derivative that is of interest due to its potential applications in organic synthesis and materials science. The presence of both bromine and iodine atoms on the thiophene ring makes it a versatile intermediate for various chemical transformations, including cross-coupling reactions.

Synthesis Analysis

The synthesis of halogenated thiophene derivatives can be achieved through various methods. For instance, the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) from a brominated thiophene precursor demonstrates the potential for acid-assisted polycondensation reactions in the synthesis of thiophene-based polymers . Similarly, the sodium salts of bromothiophene carboxylic acids can undergo condensation reactions with carbanions in the presence of copper or copper(II) acetate, leading to the formation of various heterocyclic compounds . These methods highlight the reactivity of bromothiophene carboxylic acids and their utility in synthesizing complex molecules.

Molecular Structure Analysis

The molecular structure of halogenated thiophene derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was determined using X-ray crystallography, NMR, MS, and IR techniques . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity of synthesized compounds.

Chemical Reactions Analysis

Halogenated thiophene derivatives are known to participate in a variety of chemical reactions. The Suzuki cross-coupling reaction is one such reaction where 5-bromothiophene-2-carboxylic acid can be coupled with different arylboronic acids to yield a series of novel thiophene-based derivatives . These derivatives have been shown to possess spasmolytic activity, demonstrating the potential for thiophene derivatives in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated thiophene derivatives can be influenced by their molecular structure. For example, the presence of halogen atoms can affect the compound's reactivity, stability, and electronic properties. Density functional theory (DFT) calculations can provide insight into the frontier molecular orbitals and reactivity descriptors of these compounds, which is crucial for understanding their behavior in chemical reactions . Additionally, the crystal packing and hydrogen bonding patterns can influence the melting points and solubility of these compounds .

Wissenschaftliche Forschungsanwendungen

Photochemical Behaviour and Arylation

- 4-Bromo-5-iodothiophene-2-carboxylic acid demonstrates unique reactivities in photochemical processes. For instance, in the presence of various aromatic substrates, derivatives of this compound have been shown to undergo a photochemical arylation process, leading to the formation of aryl and heteroaryl derivatives. This reactivity is attributed to the formation of an exciplex and is influenced by the intersystem crossing efficiency and the triplet energy of the molecules (D’Auria et al., 1989).

Polymerization and Controlled Synthesis

- This compound is significant in the synthesis of poly(3-hexylthiophene) with a narrow polydispersity. Controlled polymerization using halogenated thiophenes, including this compound, can yield high-quality polymers with precise molecular weight control and low polydispersity, crucial for materials science applications (Miyakoshi, Yokoyama, & Yokozawa, 2004).

Halogen Exchange Reactions

- The compound is involved in halogen exchange reactions, known as halogen-dance, which results in various halogenated thiophenes. These reactions are critical in synthetic organic chemistry for creating diverse compounds with specific halogen arrangements (Gronowitz, Hallberg, & Glennow, 1980).

Kinetic Studies in Polymerization

- Kinetic studies have shown that the compound plays a crucial role in the controlled polymerization of thiophenes. Factors like the presence of LiCl significantly affect the propagation rate constants in these reactions, providing insights for optimizing polymer synthesis (Lamps & Catala, 2011).

Synthesis of Derivatives for Spasmolytic Activity

- Recent research has explored the synthesis of thiophene-based derivatives from this compound for potential spasmolytic activity. These compounds have shown promising results in biological testing, indicating potential applications in medicinal chemistry (Rasool et al., 2020).

Eigenschaften

IUPAC Name |

4-bromo-5-iodothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrIO2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAQVIPUCQWGMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrIO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2504077.png)

![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2504079.png)

![4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2504083.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2504089.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2504092.png)

![6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2504094.png)

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504096.png)